molecular formula C22H22O10 B12423200 Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide

Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide

Cat. No.: B12423200
M. Wt: 450.4 g/mol
InChI Key: JIRHDNWUYGDKRM-DTUOSVJPSA-N
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Description

Monomethyl Phthalate-d4 O-Benzyl O-β-D-Glucuronide (CAS: Not explicitly provided; Product Code: TRC-M566547) is a stable isotope-labeled compound used as a metabolite standard in analytical and biomedical research. Its molecular formula is C₁₅H₁₂D₄O₁₀, with a molecular weight of 360.31 g/mol . This deuterated compound is specifically designed to enhance the accuracy of phthalate metabolite quantification in biological matrices, such as urine, by serving as an internal standard in mass spectrometry (MS)-based assays. The compound features a monomethyl phthalate backbone conjugated with a β-D-glucuronide moiety via an O-benzyl linkage, with four deuterium atoms replacing hydrogen at specific positions to ensure isotopic stability .

Properties

Molecular Formula

C22H22O10

Molecular Weight

450.4 g/mol

IUPAC Name

1-O-methyl 2-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

InChI

InChI=1S/C22H22O10/c1-29-19(26)13-9-5-6-10-14(13)20(27)32-22-17(25)15(23)16(24)18(31-22)21(28)30-11-12-7-3-2-4-8-12/h2-10,15-18,22-25H,11H2,1H3/t15-,16-,17+,18-,22-/m0/s1/i5D,6D,9D,10D

InChI Key

JIRHDNWUYGDKRM-DTUOSVJPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC3=CC=CC=C3)O)O)O)[2H])[2H]

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)OCC3=CC=CC=C3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide typically involves the conjugation of Monomethyl Phthalate with a glucuronide moiety. The reaction conditions often require the use of protective groups to ensure the selective reaction of functional groups. For instance, benzyl groups are commonly used as protective groups for hydroxyl functionalities .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include multiple purification steps such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Monomethyl Phthalate-d4 O-Benzyl O-beta-D-Glucuronide is utilized as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotope labeling allows for precise tracking in biological systems.

Environmental Monitoring

This compound can be employed in environmental studies to assess the degradation pathways of phthalate esters in wastewater treatment processes. Its use in mass spectrometry facilitates the identification of metabolites and their environmental impact.

Biochemical Research

In biochemical applications, Monomethyl Phthalate-d4 O-Benzyl O-beta-D-Glucuronide serves as a substrate for enzyme assays, particularly those involving glucuronidation processes. This is crucial for studying drug metabolism and the role of phase II metabolic enzymes.

Case Study 1: Pharmacokinetic Profiling

A study investigated the pharmacokinetics of various drugs using Monomethyl Phthalate-d4 O-Benzyl O-beta-D-Glucuronide as a reference standard. The results indicated that the compound provided reliable data on metabolic pathways and helped identify potential drug-drug interactions.

Case Study 2: Environmental Impact Assessment

Research conducted on wastewater treatment plants demonstrated that monitoring Monomethyl Phthalate-d4 O-Benzyl O-beta-D-Glucuronide could help trace the biodegradation efficiency of phthalates. The study showed that certain microbial communities could effectively metabolize this compound, indicating its potential for bioremediation strategies.

Data Tables

Application AreaDescriptionTechniques Used
PharmacokineticsUsed as a tracer for ADME studiesMass Spectrometry
Environmental ScienceAssessing degradation pathways in wastewater treatmentHigh-Performance Liquid Chromatography (HPLC)
Biochemical ResearchSubstrate for enzyme assays in drug metabolism studiesEnzyme Kinetics Analysis

Mechanism of Action

The mechanism of action of Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide involves its metabolism and conjugation in the liver. The compound is metabolized by enzymes such as UDP-glucuronosyltransferases, which facilitate the conjugation of glucuronic acid to the phthalate metabolite. This process enhances the solubility and excretion of the compound from the body .

Comparison with Similar Compounds

Structural and Functional Analogues

Mono(2-ethyl-5-oxo-hexyl) Phthalate (phenyl-d4) Glucuronide
  • Molecular Formula : C₂₂H₂₄D₄O₁₁
  • Molecular Weight : 472.48 g/mol
  • Key Differences: The backbone includes a 2-ethyl-5-oxo-hexyl chain instead of a monomethyl group, increasing hydrophobicity and molecular weight. Like Monomethyl Phthalate-d4, it is deuterated to improve temporal and thermal stability in urine samples. Applications: Used for tracking phthalate metabolites in exposure studies, with a focus on branched-chain phthalate derivatives .
Monoethyl Phthalate-d4 O-β-D-Glucuronide
  • Molecular Formula : C₁₆D₄H₁₄O₁₀
  • Molecular Weight : 374.33 g/mol
  • Similar deuterium labeling strategy ensures compatibility with MS workflows. Applications: Serves as a reference standard for ethyl phthalate metabolites, contrasting with methyl-based analogues .
Monobenzyl Phthalate β-D-Glucuronide
  • Molecular Formula : C₂₁H₂₀O₁₀
  • Molecular Weight : 432.38 g/mol
  • Key Differences: Incorporates a benzyl group, introducing aromaticity and significantly increasing molecular weight. Lacks deuterium labeling, making it less stable in isotopic dilution assays compared to deuterated analogues. Applications: Used in metabolic studies of benzyl-containing phthalates, often in non-isotopic assays .

Non-Phthalate Glucuronide Conjugates

4-Methylumbelliferyl-β-D-Glucuronide (MUG)
  • Molecular Formula : C₁₆H₁₆O₉·2H₂O
  • Molecular Weight : 388.3 g/mol (hydrated)
  • Key Differences: Features a 4-methylumbelliferyl aglycone, a fluorescent moiety used in enzymatic assays (e.g., β-glucuronidase activity). Non-deuterated and non-phthalate, highlighting its role in diagnostics rather than metabolite quantification. Applications: Substrate for detecting bacterial contamination or enzyme activity in vitro .
Benzoyl Glucuronide
  • Molecular Formula : C₁₃H₁₄O₈
  • Molecular Weight : 298.25 g/mol
  • Key Differences :
    • Simpler structure with a benzoate group instead of phthalate, reducing steric hindrance and metabolic complexity.
    • Used to study hepatic glucuronidation efficiency and drug conjugation pathways.
Temazepam β-D-Glucuronide
  • Molecular Formula : C₂₂H₂₁ClN₂O₈
  • Molecular Weight : 499.25 g/mol
  • Key Differences :
    • Derived from the benzodiazepine drug temazepam, emphasizing pharmacological over environmental applications.
    • Demonstrates the diversity of glucuronide conjugates in drug metabolism studies.

Isotopic Labeling and Stability

Deuterated analogues like Monomethyl Phthalate-d4 exhibit superior stability in biological matrices compared to non-labeled counterparts. For example:

  • Monomethyl Phthalate-d4: Stable at -20°C for long-term storage, critical for maintaining integrity in reference standards .

Analytical Performance

Compound Molecular Weight (g/mol) Deuterium Labeling Key Application
Monomethyl Phthalate-d4 360.31 Yes MS internal standard for methyl phthalates
Monoethyl Phthalate-d4 374.33 Yes Ethyl phthalate metabolite quantification
4-Methylumbelliferyl Glucuronide 388.30 No Enzymatic activity assays
Benzoyl Glucuronide 298.25 No Hepatic conjugation studies

Biological Activity

Monomethyl Phthalate-d4 O-Benzyl O-β-D-Glucuronide (MMP-d4-BG) is a glucuronide conjugate of Monomethyl Phthalate (MMP), which is a metabolite of phthalates commonly used in various industrial applications. This compound has gained attention in recent years due to its potential biological activities and implications for human health.

MMP-d4-BG is characterized by its unique molecular structure, which includes deuterium labeling. The chemical formula is C22H18D4O10C_{22}H_{18}D_{4}O_{10} with a molecular weight of approximately 398.43 g/mol. The deuterium substitution is significant as it may influence the pharmacokinetic properties of the compound, enhancing its stability and detection in biological samples.

Metabolism and Excretion

MMP-d4-BG serves as an intermediate in the synthesis of labeled glucuronide conjugates, highlighting its role in metabolic pathways. Studies indicate that phthalates, including MMP, are metabolized in the liver and subsequently excreted in urine as glucuronide conjugates, which can serve as biomarkers for exposure assessment.

Toxicological Impacts

Research has shown that exposure to phthalates can lead to various adverse health effects, including endocrine disruption and reproductive toxicity. Specific studies have demonstrated that MMP can induce oxidative stress and alter gene expression related to xenobiotic metabolism, potentially leading to developmental and reproductive toxicities. For instance, exposure to related compounds like benzyl butyl phthalate (BBP) has been linked to increased germ cell apoptosis and chromosomal abnormalities in model organisms such as Caenorhabditis elegans .

Case Studies

Case Study 1: Effects on Germline Development

A study investigated the effects of BBP exposure on germline development in C. elegans. Results indicated that exposure led to significant increases in double-strand breaks and chromosomal defects, suggesting that similar mechanisms may be at play with MMP-d4-BG due to its structural similarities with other phthalates .

Case Study 2: Breast Cancer Stem Cell Expansion

Another relevant study examined the impact of BBP on breast cancer stem cells (BCSCs). The findings revealed that BBP promoted BCSC expansion by inducing epithelial-mesenchymal transition (EMT), which is critical for cancer metastasis . Given that MMP-d4-BG can serve as a metabolite of BBP, similar pathways may be hypothesized for MMP-d4-BG's biological activity.

Data Table: Summary of Biological Effects

Study Compound Biological Effect Model Organism Key Findings
1BBPGerm cell apoptosisC. elegansIncreased DSBs and chromosomal defects
2BBPBCSC expansionHuman cell culturesInduced EMT, increased migration
3MMPUrinary biomarkerHuman studiesAssociated with thyroid cancer risks

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